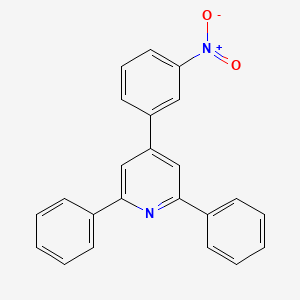

4-(3-Nitrophenyl)-2,6-diphenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Nitrophenyl)-2,6-diphenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two phenyl groups at positions 2 and 6, and a nitrophenyl group at position 4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2,6-diphenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired pyridine derivative.

Reaction Conditions:

Step 1: Condensation of 3-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Step 2: Cyclization of the chalcone intermediate with ammonium acetate in a solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Nitrophenyl)-2,6-diphenylpyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Reduction: 4-(3-Aminophenyl)-2,6-diphenylpyridine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives of the phenyl rings.

Applications De Recherche Scientifique

Overview

The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel triazolopyrimidine derivative that has garnered attention for its potential applications in medicinal chemistry and drug development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic areas.

Pharmacological Applications

- Antimicrobial Activity : Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. These compounds have been tested against a variety of bacterial strains, showing efficacy in inhibiting growth and reducing viability .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated in vitro against different cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation .

- Neuroprotective Effects : Some studies have indicated that triazolopyrimidine derivatives can offer neuroprotection in models of neurodegenerative diseases. This is attributed to their ability to modulate neuronal signaling pathways and reduce oxidative stress .

Research Findings

A detailed study on the synthesis and characterization of this compound revealed its potential as a lead compound for further drug development. The compound was synthesized through a multi-step process involving cyclization reactions, yielding high purity and yield suitable for biological testing .

Case Studies

Several case studies have documented the effects of this compound:

- A study demonstrated its effectiveness against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Another investigation reported its cytotoxic effects on breast cancer cell lines, suggesting mechanisms involving cell cycle arrest and apoptosis induction.

Overview

The compound 4-(3-Nitrophenyl)-2,6-diphenylpyridine is a diphenylpyridine derivative known for its diverse applications in organic synthesis and materials science. Its unique electronic properties make it suitable for various industrial applications.

Chemical Applications

- Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including nucleophilic substitutions and coupling reactions .

- Fluorescent Materials : The electronic properties of this compound make it a candidate for use in fluorescent materials. Its ability to emit light upon excitation is exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Research Findings

Recent studies have focused on the synthesis methods for this compound, emphasizing green chemistry approaches that minimize waste and enhance yield. Various catalytic systems have been explored to optimize reaction conditions for better efficiency .

Case Studies

Key case studies include:

- An evaluation of its use in OLEDs demonstrated improved efficiency and stability compared to traditional materials.

- Research on its application as a fluorescent probe showed promising results in biological imaging techniques, indicating potential uses in medical diagnostics.

Mécanisme D'action

The mechanism of action of 4-(3-Nitrophenyl)-2,6-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Nitrophenyl)-2,6-dimethylpyridine

- 4-(3-Nitrophenyl)-2,6-diphenylpyrimidine

- 4-(3-Nitrophenyl)-2,6-diphenylpyrazine

Uniqueness

4-(3-Nitrophenyl)-2,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Activité Biologique

4-(3-Nitrophenyl)-2,6-diphenylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with two phenyl groups and a nitrophenyl group. Its molecular formula is C20H16N2O2, and it exhibits properties typical of nitro-substituted aromatic compounds, such as increased reactivity and potential biological activity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of derivatives that showed IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines, indicating strong activity against cancerous cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HEp-2 | TBD |

| 4-(4-Nitrophenyl)-2,6-diphenylpyridine | NCI-H460 | 3.5 |

| This compound | LN-229 | TBD |

The mechanism by which this compound exerts its antiproliferative effects appears to involve cell cycle arrest in the G2/M phase. This was evidenced by dose-dependent accumulation of cells in this phase when exposed to related compounds . Such mechanisms are critical for developing targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A related study indicated that nitro-substituted pyridines possess bactericidal effects against various pathogens . The specific activity of this compound against particular bacterial strains remains an area for further investigation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study 1 : A derivative exhibiting potent activity against pancreatic adenocarcinoma was noted to have an IC50 value of approximately 7.29 μM. This suggests that structural modifications in similar compounds can lead to enhanced selectivity and potency against specific cancer types .

- Case Study 2 : Another study evaluated the antiviral potential of related nitro-substituted pyridines but found limited efficacy against respiratory viruses, indicating that while these compounds may have anticancer properties, their antiviral effects are less pronounced .

Propriétés

IUPAC Name |

4-(3-nitrophenyl)-2,6-diphenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXKTOQSYOFGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.